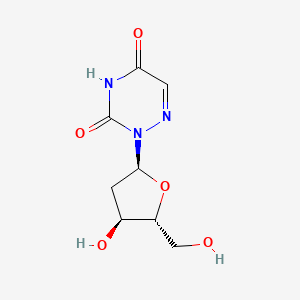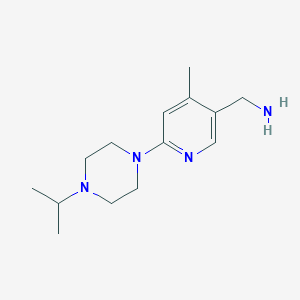
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is a complex organic molecule that features a piperazine ring substituted with an isopropyl group, a pyridine ring, and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diisopropylamine under controlled conditions.
Substitution Reaction: The isopropyl group is introduced to the piperazine ring through a substitution reaction using isopropyl bromide.
Pyridine Ring Formation: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.
Coupling Reaction: The piperazine and pyridine rings are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The piperazine ring can undergo substitution reactions, where the isopropyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (e.g., methyl iodide) and aryl halides are used under basic conditions.
Major Products
Oxidation: Formation of N-oxides and aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biology
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting neurological and psychiatric disorders.
Biochemical Research: It is used as a probe in studying receptor-ligand interactions and enzyme kinetics.
Medicine
Therapeutics: Research is ongoing to explore its potential therapeutic effects in treating conditions such as depression, anxiety, and schizophrenia.
Industry
Chemical Manufacturing: It is used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: The compound is explored for its potential use in the development of agrochemicals.
作用机制
The exact mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
(4-Methylpiperazin-1-yl)-pyridin-3-ylmethanamine: Similar structure but lacks the isopropyl group.
(6-(4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
分子式 |
C14H24N4 |
|---|---|
分子量 |
248.37 g/mol |
IUPAC 名称 |
[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C14H24N4/c1-11(2)17-4-6-18(7-5-17)14-8-12(3)13(9-15)10-16-14/h8,10-11H,4-7,9,15H2,1-3H3 |
InChI 键 |
PPDPDVBCNFNDMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1CN)N2CCN(CC2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


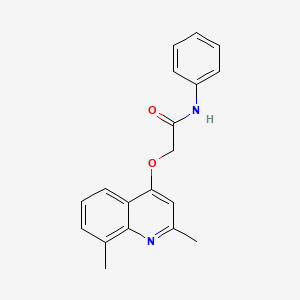
![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
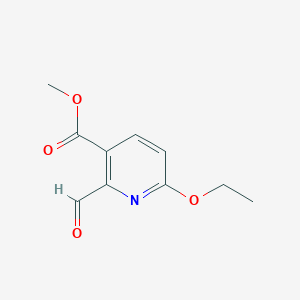
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![(1R,3R,5S)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13001389.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
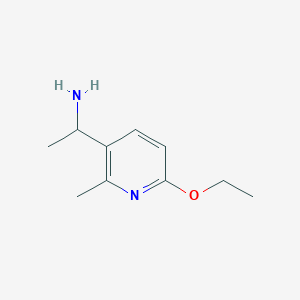

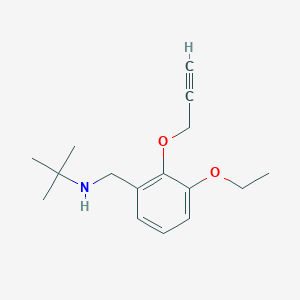

![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
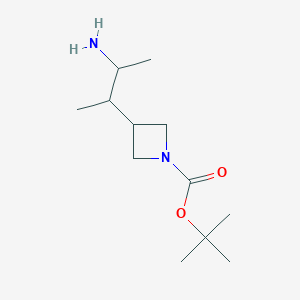
![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
